An In-depth Technical Guide on 6-Chloro-8-nitro-4H-benzooxazin-3-one (CAS Number 870064-73-6)
An In-depth Technical Guide on 6-Chloro-8-nitro-4H-benzooxazin-3-one (CAS Number 870064-73-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-8-nitro-4H-benzooxazin-3-one, with the CAS number 870064-73-6, is a distinct organic molecule belonging to the benzooxazinone class of heterocyclic compounds. This guide aims to provide a comprehensive overview of the available technical information for this specific chemical entity. It is important to note that while the broader class of substituted benzooxazinones has garnered scientific interest for their diverse biological activities, detailed research and experimental data specifically for 6-Chloro-8-nitro-4H-benzooxazin-3-one are limited in publicly accessible literature. This document consolidates the available data and provides context based on related compounds to aid researchers and professionals in drug development.
Chemical and Physical Properties
Based on information from various chemical suppliers, the fundamental properties of 6-Chloro-8-nitro-4H-benzooxazin-3-one are summarized below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 870064-73-6 | [1][2][3] |
| Molecular Formula | C₈H₅ClN₂O₄ | [1][2][3] |
| Molecular Weight | 228.59 g/mol | [1][2][3] |
| Physical Form | Solid | [1] |
| SMILES String | Clc1cc2c(c(c1)--INVALID-LINK--[O-])OCC(=O)N2 | [1] |
| InChI Key | PHVYJBIAHFOQLG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Researchers interested in synthesizing 6-Chloro-8-nitro-4H-benzooxazin-3-one may need to develop a novel synthetic route or adapt existing methods for substituted benzooxazinones.
Spectroscopic and Analytical Data
No specific spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for 6-Chloro-8-nitro-4H-benzooxazin-3-one has been found in the public domain. For the purpose of characterization, researchers would need to perform these analyses upon successful synthesis or acquisition of the compound.
Biological Activity and Potential Applications
While there is no specific biological data for 6-Chloro-8-nitro-4H-benzooxazin-3-one, the broader class of substituted benzooxazinones has been the subject of various pharmacological studies. These studies suggest that the benzooxazinone scaffold is a privileged structure in medicinal chemistry.
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Enzyme Inhibition: Certain benzoxazinone derivatives have been identified as inhibitors of α-chymotrypsin, a serine protease.[1]
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Anticancer Activity: Research has shown that some substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[5] Another study has explored 4H-benzo[e][1][5]oxazin-4-ones as inhibitors of PI3Kβ, a target in cancer therapy.[6]
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General Biological Relevance: The benzo[1][3]oxazin-3(4H)-one core is recognized as an important class of heterocyclic compounds with a range of biological activities, including herbicidal and antifungal properties.[4]
Given these precedents, it is plausible that 6-Chloro-8-nitro-4H-benzooxazin-3-one could exhibit some form of biological activity. The presence of the chloro and nitro substituents would significantly influence its electronic and steric properties, and therefore its interaction with biological targets. Further research, including biological screening and mechanistic studies, is required to determine its pharmacological profile.
Signaling Pathways and Mechanism of Action
Due to the absence of biological studies on 6-Chloro-8-nitro-4H-benzooxazin-3-one, there is no information regarding its mechanism of action or any signaling pathways it may modulate. Any discussion on this topic would be purely speculative and based on the activities of related but distinct molecules.
To illustrate a hypothetical workflow for investigating the mechanism of action, should the compound show, for example, anticancer activity, a logical experimental progression could be as follows:
Caption: Hypothetical workflow for investigating the anticancer mechanism of a novel compound.
Conclusion and Future Directions
6-Chloro-8-nitro-4H-benzooxazin-3-one is a chemical compound for which basic identifying information is available, but in-depth technical data is currently lacking in the public domain. The biological activities reported for the broader class of substituted benzooxazinones suggest that this compound could be a candidate for biological screening.
Future research should focus on:
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Developing and publishing a reliable synthetic protocol.
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Full characterization using modern spectroscopic techniques.
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Comprehensive screening for biological activities (e.g., anticancer, antimicrobial, enzyme inhibition).
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If found to be active, subsequent studies to elucidate its mechanism of action and potential therapeutic applications.
This guide serves as a foundational document based on the currently available information and is intended to stimulate further investigation into this and related compounds by the scientific community.
References
- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity | Semantic Scholar [semanticscholar.org]
- 4. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]






